molecular formula C14H10Cl2N2O3 B11023589 4-chloro-N-(3-chloro-4-methylphenyl)-2-nitrobenzamide

4-chloro-N-(3-chloro-4-methylphenyl)-2-nitrobenzamide

Cat. No.: B11023589
M. Wt: 325.1 g/mol
InChI Key: VRAVNXMKRLLZCN-UHFFFAOYSA-N
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Description

4-Chloro-N-(3-chloro-4-methylphenyl)-2-nitrobenzamide is a chemical compound with the following structure:

C13H11ClN2O3S\text{C}_{13}\text{H}_{11}\text{ClN}_2\text{O}_3\text{S} C13​H11​ClN2​O3​S

This compound belongs to the class of benzamides and contains both chlorine and nitro functional groups. It is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes:: The synthetic route to prepare 4-chloro-N-(3-chloro-4-methylphenyl)-2-nitrobenzamide involves the reaction of 4-chloro-3-methylphenol with 3-chloro-4-methylaniline, followed by nitration of the resulting intermediate. The detailed steps include:

    Acylation Reaction:

Industrial Production:: Industrial production methods for this compound may involve large-scale batch processes or continuous flow reactions. specific details regarding industrial-scale synthesis are proprietary and may not be readily available.

Chemical Reactions Analysis

4-Chloro-N-(3-chloro-4-methylphenyl)-2-nitrobenzamide can undergo various chemical reactions:

    Reduction: Reduction of the nitro group to an amino group using reducing agents like tin and hydrochloric acid.

    Substitution: Substitution reactions at the chlorine atoms with nucleophiles.

    Hydrolysis: Hydrolysis of the amide bond under acidic or basic conditions.

Major products formed from these reactions include the corresponding amino compound and hydrolyzed derivatives.

Scientific Research Applications

Chemistry::

  • Used as a building block in the synthesis of other organic compounds.
  • Investigated for its reactivity in various chemical transformations.
Biology and Medicine::
  • Potential applications in drug discovery due to its structural features.
  • May exhibit biological activity (e.g., antimicrobial, anti-inflammatory) that warrants further study.
Industry::
  • Used in the production of specialty chemicals and pharmaceutical intermediates.

Mechanism of Action

The exact mechanism of action for 4-chloro-N-(3-chloro-4-methylphenyl)-2-nitrobenzamide remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

4-Chloro-N-(3-chloro-4-methylphenyl)-2-nitrobenzamide can be compared with related compounds such as:

    N-(4-Bromo-phenyl)-2-chloro-benzamide:

    Pentanamide, N-(3-chloro-4-methylphenyl)-2-methyl:

    Phenol, 4-chloro-3-methyl-:

Highlighting its uniqueness and distinct properties is essential for further exploration.

Properties

Molecular Formula

C14H10Cl2N2O3

Molecular Weight

325.1 g/mol

IUPAC Name

4-chloro-N-(3-chloro-4-methylphenyl)-2-nitrobenzamide

InChI

InChI=1S/C14H10Cl2N2O3/c1-8-2-4-10(7-12(8)16)17-14(19)11-5-3-9(15)6-13(11)18(20)21/h2-7H,1H3,(H,17,19)

InChI Key

VRAVNXMKRLLZCN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])Cl

Origin of Product

United States

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